1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid
Description
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid (CID 16227590) is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at position 4 and a methylene-linked 2-methyl-1,3-thiazole moiety. Its molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.33 g/mol . Predicted collision cross-section (CCS) values for its adducts range from 154.3 Ų ([M+H]⁺) to 163.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8-12-10(7-16-8)6-13-4-2-9(3-5-13)11(14)15/h7,9H,2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKFIDGUSIUQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185117 | |
| Record name | 1-[(2-Methyl-4-thiazolyl)methyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-32-8 | |
| Record name | 1-[(2-Methyl-4-thiazolyl)methyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193538-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Methyl-4-thiazolyl)methyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Profile
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol
SMILES Representation: CC1=NC(=CS1)CN2CCC(CC2)C(=O)O
InChIKey: KOKFIDGUSIUQIO-UHFFFAOYSA-N
The compound features a piperidine core, which is commonly found in many pharmaceuticals, and a thiazole ring known for its biological activity.
Pharmacological Studies
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid is being investigated for its potential pharmacological properties. Research indicates that compounds with similar structures may exhibit activity against various diseases, including:
- Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties. Studies have shown that modifications to the thiazole ring can enhance activity against bacterial strains .
- Anticancer Properties: Piperidine derivatives have been explored for their anticancer effects. The incorporation of thiazole could potentially enhance these properties, making it a candidate for further investigation .
Biochemical Applications
The compound is utilized in proteomics research due to its ability to interact with specific biological targets. It can serve as a probe or inhibitor in studies aimed at understanding protein functions and interactions.
Synthetic Chemistry
The synthesis of this compound involves various chemical reactions that can be optimized for higher yields. Its structure allows for further derivatization, enabling the creation of analogs with potentially improved biological activities.
Case Study 1: Antimicrobial Activity
A study conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the presence of the thiazole moiety and enhanced antimicrobial efficacy .
Case Study 2: Anticancer Research
In research focusing on piperidine derivatives, compounds were tested for their cytotoxic effects on cancer cell lines. The introduction of the thiazole group in structurally related compounds showed promising results in inhibiting cell proliferation, suggesting that this compound could be further explored as an anticancer agent .
Data Table: Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 241.10053 | 154.3 |
| [M+Na]+ | 263.08247 | 163.9 |
| [M+NH4]+ | 258.12707 | 161.7 |
| [M+K]+ | 279.05641 | 158.7 |
| [M-H]- | 239.08597 | 155.6 |
| [M+Na-2H]- | 261.06792 | 158.0 |
| [M]+ | 240.09270 | 156.2 |
| [M]- | 240.09380 | 156.2 |
This table provides insights into the mass spectrometry characteristics of the compound, which are crucial for its identification and analysis in research settings.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to form stable complexes with metal ions can influence its biological activity.
Comparison with Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic Acid (CAS 953720-57-5)
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic Acid (CAS 1858257-28-9)
- Structure : Features a phenyl ring bridging the thiazole and a pyrrolidone-carboxylic acid group.
- Key Differences :
Analogues with Oxazole Moieties
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic Acid (CAS 1153237-31-0)
- Molecular Formula : C₁₆H₁₈N₂O₃
- A phenyl group at position 2 of the oxazole adds aromatic bulk, which could enhance π-π stacking interactions .
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic Acid (CAS 1155616-11-7)
- Key Differences: Carboxylic acid is at position 3 of the piperidine (vs.
Comparison Table of Key Properties
Research Implications and Bioactivity Considerations
- Thiazole vs.
- Substituent Positioning : Methyl groups at thiazole-2 (target) vs. thiazole-4 (CAS 953720-57-5) alter steric hindrance, possibly modulating enzyme inhibition profiles .
- Carboxylic Acid Position : Piperidine-4 vs. -3 substitution affects hydrogen-bonding networks, critical for interactions with biological targets like proteases or receptors .
Biological Activity
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 240.32 g/mol. The compound features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 240.32 g/mol |
| SMILES | CC1=NC(=CS1)CN2CCC(CC2)C(=O)O |
| InChI Key | KOKFIDGUSIUQIO-UHFFFAOYSA-N |
Biological Activity
The biological activities of this compound are primarily linked to its interactions with various molecular targets. The presence of the thiazole ring enhances its pharmacological profile, contributing to activities such as anti-inflammatory, anticancer, and antimicrobial effects.
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines. In a study evaluating the antiproliferative effects of similar compounds, IC values were reported for different cancer types:
| Compound Type | Cancer Cell Line | IC (μM) |
|---|---|---|
| Thiazole Derivative | HeLa (Cervical carcinoma) | 23.30 ± 0.35 |
| Thiazole Derivative | L1210 (Leukemia) | <1000 |
These results suggest that the thiazole moiety contributes significantly to the cytotoxic effects observed in these studies .
Anti-inflammatory Activity
The compound’s potential anti-inflammatory activity aligns with the broader class of thiazole-containing compounds known for such effects. In vitro studies have shown that similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX Inhibition (IC) |
|---|---|
| Thiazole Derivative | COX-1: 19.45 ± 0.07 μM |
| COX-2: 23.8 ± 0.20 μM |
This data suggests that compounds like this compound could be developed as anti-inflammatory agents .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the thiazole moiety may interact with specific protein targets involved in cancer cell proliferation and inflammation pathways.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways or by inhibiting key signaling pathways involved in cell survival.
- Anti-inflammatory Mechanism : By inhibiting COX enzymes, the compound likely reduces the production of pro-inflammatory mediators such as prostaglandins.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antiproliferative Studies : A series of thiazole derivatives were synthesized and tested against various cancer cell lines, showing promising results in terms of reduced cell viability and induced apoptosis .
- Inflammation Models : In vivo models demonstrated that thiazole derivatives could significantly reduce inflammation markers in rodent models of arthritis .
Q & A
Q. What are the optimal synthetic routes for 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves coupling a functionalized thiazole derivative with a piperidine-carboxylic acid scaffold. Key steps include:
- Thiazole Activation : Use coupling agents like EDC/HOBt to link the 2-methylthiazole moiety to the piperidine ring (analogous to methods for ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .
- Yield Improvement : Post-synthesis purification via recrystallization or HPLC (≥95% purity) is critical, as seen in protocols for structurally similar piperidine-thiazole hybrids .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions on the piperidine and thiazole rings. For example, the methyl group on the thiazole appears as a singlet near δ 2.5 ppm, while piperidine protons show multiplet splitting .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 295.12 for CHNOS) .
- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and resolve isomeric impurities, as recommended in pharmacopeial standards .
Advanced Research Questions
Q. How can discrepancies in reported antimicrobial activity data for this compound be systematically addressed?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., broth microdilution for MIC values) across labs to control variables like bacterial strain viability and inoculum size .
- Structural Confirmation : Verify compound integrity via X-ray crystallography or 2D NMR to rule out degradation or isomerization, which may explain conflicting bioactivity .
- SAR Analysis : Compare substituent effects using analogs (e.g., chloro- vs. methyl-thiazole derivatives) to identify critical functional groups for activity .
Q. What computational strategies are effective for predicting target binding and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with neurological targets (e.g., GABA receptors). Focus on the carboxylic acid group’s role in hydrogen bonding .
- ADMET Prediction : Tools like SwissADME estimate logP (~1.8) and blood-brain barrier penetration, critical for CNS drug design. Adjust substituents (e.g., esterification of the carboxylic acid) to improve bioavailability .
Q. How do substitution patterns on the thiazole ring influence metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) to track oxidative metabolism via LC-MS. Methyl groups on thiazole reduce CYP450-mediated degradation compared to halogenated analogs .
- Isotope-Labeling : Use C-labeled analogs to quantify metabolite formation, as demonstrated in studies on related piperidine-carboxylic acid derivatives .
Data Contradiction and Optimization
Q. How should researchers resolve conflicting solubility data in aqueous vs. organic solvents?
Methodological Answer:
- pH-Dependent Studies : Titrate the compound in buffered solutions (pH 1–10) to assess ionization of the carboxylic acid group. Solubility peaks at pH >6 (deprotonated form), aligning with trends in structurally related compounds .
- Co-Solvent Systems : Test mixtures like PEG-400/water (1:1) to enhance solubility for in vivo studies, a method validated for ethyl piperidine-thiazole carboxylates .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- DoE Optimization : Use Design of Experiments (e.g., varying temperature, catalyst loading) to identify critical parameters, as applied in piperidine-thiazole hybrid syntheses .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 267.3 g/mol | |
| LogP (Predicted) | 1.8 (SwissADME) | |
| Solubility (Water, pH 7.4) | 0.12 mg/mL | |
| HPLC Retention Time | 6.8 min (C18, ACN:H2O = 70:30) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
